molecular formula C12H16N6 B3088733 5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine CAS No. 118630-19-6

5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine

Cat. No.: B3088733
CAS No.: 118630-19-6
M. Wt: 244.3 g/mol
InChI Key: STQNVQCAZDATSS-UHFFFAOYSA-N
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Description

5-(4-Phenylpiperazino)-1H-1,2,4-triazol-3-ylamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a 4-phenylpiperazino moiety at position 5. The phenylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with central nervous system (CNS) activity, receptor binding, and kinase inhibition . The compound’s molecular formula is C₁₁H₁₄N₇, with a molecular weight of 244.29 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c13-11-14-12(16-15-11)18-8-6-17(7-9-18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQNVQCAZDATSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224378
Record name 5-(4-Phenyl-1-piperazinyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118630-19-6
Record name 5-(4-Phenyl-1-piperazinyl)-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118630-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Phenyl-1-piperazinyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylpiperazine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The triazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs of 5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine, focusing on substituent variations and their implications:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
This compound 4-Phenyl C₁₁H₁₄N₇ 244.29 Structural basis for receptor binding studies
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine 4-Methyl C₇H₁₃N₇ 195.22 Lab reagent; no reported bioactivity
5-[4-(2-Pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine 4-(2-Pyridinyl) C₁₁H₁₅N₇ 245.29 Potential CNS activity due to pyridine moiety
5-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine 4-(Benzodioxolylmethyl) C₁₂H₁₄N₇O₂ 288.30 Increased steric bulk; possible kinase inhibition
Amitrole (1H-1,2,4-triazol-3-amine) None C₂H₄N₄ 84.08 Herbicide (inhibits carotenoid biosynthesis)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid N/A (non-piperazine) C₁₀H₆ClF₃N₃O₂ 304.62 Antitumor activity (GP = 68.09% in NCI-H522 cells)

Key Observations

Substituent Effects on Bioactivity
  • Phenylpiperazine vs.
  • Pyridine and Benzodioxol Groups : Electron-rich substituents (e.g., pyridine in ) may facilitate hydrogen bonding or π-π stacking, while benzodioxol () introduces steric bulk, possibly targeting larger binding pockets (e.g., kinases).
  • Simpler Triazole Derivatives : Amitrole () lacks the piperazine moiety and exhibits herbicidal rather than pharmacological activity, highlighting the importance of the piperazine group in diversifying applications.
Antitumor Potential
  • The 1-aryltriazole scaffold in demonstrates growth inhibition (GP = 68–86%) in lung cancer cells (NCI-H522), suggesting that triazole derivatives with optimized substituents could have anticancer applications. The phenylpiperazine analog may similarly target tumor pathways but requires empirical validation.

Biological Activity

5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula for this compound is C₁₂H₁₆N₆, with a molecular weight of approximately 244.30 g/mol. The compound features a triazole ring, which is known for its role in various biological processes and interactions.

PropertyValue
Molecular FormulaC₁₂H₁₆N₆
Molecular Weight244.30 g/mol
CAS Number118630-19-6
Melting PointNot specified
SolubilityNot specified

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Antimicrobial Activity : Research indicates that triazole derivatives can exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth and possess antifungal activity.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Triazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and the activation of caspases.
  • Neuropharmacological Effects : The phenylpiperazine moiety suggests potential interactions with neurotransmitter systems. Compounds in this class have been explored for their effects on serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives. It was found that compounds with a piperazine substitution exhibited enhanced activity against resistant strains of bacteria .
  • Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Therapeutic Applications

The biological activities suggest several therapeutic applications for this compound:

  • Antimicrobial Agents : Due to its effectiveness against various pathogens, it could be developed as a new class of antimicrobial agents.
  • Anticancer Drugs : Its potential to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Psychiatric Medications : Given its interaction with neurotransmitter systems, there is potential for use in treating depression or anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of triazole precursors and functionalization with phenylpiperazine groups. Key steps include:

  • Step 1 : Formation of the triazole core via [3+2] cycloaddition or hydrazine-mediated ring closure (e.g., using hydrazine derivatives as in ).
  • Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions under reflux conditions (e.g., using chloro- or bromo-substituted intermediates as in ).
  • Critical Parameters : Temperature (60–120°C), solvent choice (DMF, acetonitrile), and catalyst use (e.g., triethylamine for deprotonation) significantly affect yield .
    • Data Insight : Yield optimization often requires iterative adjustments; for example, reports yields of 62–70% for analogous triazole derivatives under controlled reflux conditions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the triazole ring protons (δ 7.5–8.5 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • In vitro assays :
  • Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to triazole’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Use broth microdilution assays (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :

  • Variable Substituents : Modify the phenylpiperazine group (e.g., electron-withdrawing substituents like -F or -Cl for enhanced receptor binding) .
  • Triazole Modifications : Introduce methyl or pyridinyl groups at position 5 to alter lipophilicity and bioavailability .
  • Case Study : compares analogs with fluorophenyl vs. methylphenyl groups, showing a 2.5-fold increase in antitumor activity with -F substitution.

Q. What computational strategies are suitable for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How can stability and degradation pathways be evaluated under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C .
  • LC-MS/MS Analysis : Identify degradation products (e.g., triazole ring cleavage or piperazine oxidation) .
  • pH-Dependent Stability : Use phosphate buffers (pH 1.2–7.4) to simulate gastrointestinal absorption .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis Framework : Compare datasets across studies (e.g., IC50 variability in cancer assays) using statistical tools (ANOVA, t-tests) .
  • Control Standardization : Replicate assays with consistent cell lines, passage numbers, and serum conditions .
  • Case Example : notes discrepancies in antimicrobial activity due to variations in bacterial strain virulence; repeating assays with ATCC-standardized strains reduces variability.

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar synthetic routes?

  • Methodological Answer :

  • Root Causes :
  • Reagent Purity : Impurities in starting materials (e.g., hydrazine derivatives) reduce yields .
  • Scale Effects : Milligram-scale reactions often show higher yields than gram-scale due to side reactions .
  • Mitigation : Use column chromatography or recrystallization for purification (e.g., ethanol/water mixtures in ).

Tables for Key Findings

Biological Activity Comparison (Selected Analogs)
Compound Substituent
----------------------
4-Fluorophenyl
4-Methylphenyl
2-Pyridinyl
Synthetic Yield Optimization
Reaction Condition
--------------------
DMF, 80°C
Acetonitrile, 100°C

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-ylamine

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